N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-[4-(Benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a thiophen-2-yl substituent at the 3-position of the pyridazinone core and a benzyloxy-substituted phenylacetamide group at the 1-position. Its molecular formula is C23H19N3O3S, distinguishing it from structurally related compounds such as N-(4-methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (C17H15N3O3S) by the replacement of the methoxy group with a benzyloxy moiety .
The compound’s synthesis likely follows established methods for pyridazinone-acetamide derivatives, involving alkylation or condensation reactions. For example, analogous compounds are synthesized via nucleophilic substitution of pyridazinone intermediates with halogenated acetamides or through coupling reactions using activating agents like cesium carbonate . Characterization typically employs 1H/13C NMR, IR, and mass spectrometry to confirm the pyridazinone core (C=O stretch at ~1660–1700 cm⁻¹ in IR) and acetamide linkage (N-H stretch at ~3300 cm⁻¹) .
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-22(15-26-23(28)13-12-20(25-26)21-7-4-14-30-21)24-18-8-10-19(11-9-18)29-16-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,24,27) |
InChI Key |
SVSFRKSBHHHVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then coupled with a pyridazinone derivative under specific reaction conditions. The key steps include:
Formation of Benzyloxyphenyl Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridazinone: The benzyloxyphenyl intermediate is then reacted with a pyridazinone derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of key analogues:
Key Observations:
Impact of Substituents on Lipophilicity: The benzyloxy group in the target compound enhances lipophilicity compared to the methoxy analogue (C logP estimated as ~3.5 vs. Thiophene vs. Piperazinyl Groups: Thiophen-2-yl (as in the target compound) contributes to π-π stacking interactions, whereas piperazinyl groups (e.g., in compounds) introduce basicity and hydrogen-bonding capacity, which may affect receptor binding .
Synthetic Yields and Reactivity :
- Compounds with electron-withdrawing groups (e.g., 4-bromophenyl in ) show lower yields (10–46%) due to steric hindrance during alkylation .
- The target compound’s benzyloxy group may require protective strategies during synthesis to prevent ether cleavage under acidic/basic conditions .
Biological Activity Trends: While biological data for the target compound are unavailable, analogues with piperazinyl or phenylpiperazinyl groups () exhibit cytotoxicity against AGS gastric cancer cells (IC50: 10–50 μM), suggesting the pyridazinone core is critical for bioactivity . Thioamide derivatives (e.g., , compound 9) show altered solubility and stability compared to acetamides, which may influence pharmacokinetics .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H19N3O3S
- Molecular Weight : 417.5 g/mol
- CAS Number : 1246063-05-7
The structure includes a benzyloxy group and a pyridazinone moiety, which contribute to its unique biological properties. The presence of both aromatic and heterocyclic components enhances its interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity :
-
Enzyme Inhibition :
- The mechanism of action is hypothesized to involve the inhibition of specific enzymes linked to disease pathways. This modulation can lead to therapeutic effects in conditions where these enzymes are overactive.
- Antioxidant Properties :
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyridazine ring.
- Introduction of the benzyloxy group.
- Final acetamide formation through acylation reactions.
This multi-step approach allows for the careful construction of the compound's complex structure.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
